furo[2,3-b]quinolin-4(9H)-one

Genetic toxicology Drug safety screening Metabolite identification

furo[2,3-b]quinolin-4(9H)-one (demethyldictamnine, CAS 530-52-9) is the core tricyclic furoquinoline scaffold lacking the 9-methyl and additional methoxy substituents found in the natural alkaloid dictamnine and its congeners. This minimal-substitution architecture confers a defined molecular weight of 185.18 g/mol, zero rotatable bonds, and a predictable hydrogen-bond donor/acceptor profile (1 donor, 3 acceptors).

Molecular Formula C11H7NO2
Molecular Weight 185.18 g/mol
CAS No. 530-52-9
Cat. No. B11907371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuro[2,3-b]quinolin-4(9H)-one
CAS530-52-9
Molecular FormulaC11H7NO2
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(N2)OC=C3
InChIInChI=1S/C11H7NO2/c13-10-7-3-1-2-4-9(7)12-11-8(10)5-6-14-11/h1-6H,(H,12,13)
InChIKeyZKMAOCSBHJPUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Procurement Teams Choose furo[2,3-b]quinolin-4(9H)-one (CAS 530-52-9) Over Generic Furoquinoline Alkaloids


furo[2,3-b]quinolin-4(9H)-one (demethyldictamnine, CAS 530-52-9) is the core tricyclic furoquinoline scaffold lacking the 9-methyl and additional methoxy substituents found in the natural alkaloid dictamnine and its congeners. This minimal-substitution architecture confers a defined molecular weight of 185.18 g/mol, zero rotatable bonds, and a predictable hydrogen-bond donor/acceptor profile (1 donor, 3 acceptors) [1]. Unlike the heavily decorated natural furoquinoline alkaloids that dominate the literature, this des-methyl derivative serves as both a key microsomal metabolite of dictamnine and a versatile synthetic entry point into the 4-anilinofuro[2,3-b]quinoline class of anticancer agents [2].

Workflow Metabolite identification & genetic toxicology screening
Selection Non-mutagenic des-methyl furoquinoline scaffold
Use context Negative control, reference standard, medicinal chemistry entry

Why Dictamnine-Based Furoquinoline Standards Cannot Substitute for CAS 530-52-9 in Genotoxicity-Sensitive Workflows


The furoquinoline alkaloid class exhibits pronounced substitution-dependent divergence in genotoxic liability. Dictamnine (9-methylfuro[2,3-b]quinolin-4-one) is a well-characterized promutagen requiring cytochrome P450-mediated metabolic activation to generate frameshift mutagens in Salmonella typhimurium strains TA98 and TA100 [1]. In head-to-head testing, demethyldictamnine (CAS 530-52-9) was unequivocally non-mutagenic under identical assay conditions, while dictamnine produced up to 1557 revertants/plate at 500 nmol/plate with S9 activation [2]. This single methyl-group difference fundamentally alters the compound's suitability for use as a negative-control scaffold in genetic toxicology, as a non-genotoxic building block in medicinal chemistry, or as an internal standard in metabolite profiling studies where dictamnine-derived artifacts would confound interpretation.

Target furo[2,3-b]quinolin-4(9H)-one (demethyldictamnine) Substitute Dictamnine or other 9-methyl furoquinoline standards
Risk 1 Dictamnine is a promutagen (up to 1557 revertants/plate in TA98) and may shift genotoxicity assay background, unlike demethyldictamnine which remains at solvent-control levels.
Risk 2 The 9-methyl group alters metabolic pathway assignment; demethyldictamnine is the non-mutagenic N-demethylation product, whereas 8-hydroxydictamnine (derived from dictamnine) is mutagenic.
Risk 3 Using a 9-methylated scaffold may introduce unwanted mutagenic liability in medicinal chemistry lead optimization, confounding structure-activity interpretation.

Quantitative Head-to-Head Evidence: furo[2,3-b]quinolin-4(9H)-one (CAS 530-52-9) vs. Closest Furoquinoline Analogs


Ames Mutagenicity: furo[2,3-b]quinolin-4(9H)-one vs. Dictamnine in Salmonella typhimurium TA98

In the standard plate-incorporation Ames assay using Salmonella typhimurium strain TA98 with phenobarbital-induced rat liver S9 microsomal activation, demethyldictamnine (CAS 530-52-9) exhibited no increase in revertant colonies above the solvent control across all tested doses (5–500 nmol/plate). In contrast, dictamnine produced a clear dose-dependent mutagenic response, reaching a maximum of 1557 ± 67 revertants/plate at the 500 nmol/plate dose [1]. The spontaneous reversion rate was 17–37 revertants/plate, and demethyldictamnine values remained within 16–38 revertants/plate across the entire dose range, indistinguishable from the DMSO solvent control [1]. This represents a >40-fold difference in mutagenic potency at the highest common dose.

Ames Mutagenicity
Head-to-head
Demethyldictamnine: 16–38 rev/plate (non‑mutagenic) Dictamnine: 1557 ± 67 rev/plate at 500 nmol/plate >40‑fold difference at highest common dose
Supports negative‑control fit in genotoxicity assays
Solvent‑control background across full dose range
Genetic toxicology Drug safety screening Metabolite identification

Metabolic Activation Requirement: Demethyldictamnine vs. 8-Hydroxydictamnine Mutagenicity Status

Among the characterized microsomal metabolites of dictamnine, 8-hydroxydictamnine (robustine) was the sole compound to display mutagenic activity in S. typhimurium TA98, whereas demethyldictamnine, dictamnic acid, 7-hydroxydictamnine, and dictamnine N-oxide were all non-mutagenic under identical test conditions [1]. Critically, 8-hydroxydictamnine was not detected in the actual microsomal metabolite mixture, indicating that the mutagenic hazard of dictamnine metabolism resides in a specific hydroxylation product that is chemically distinct from the demethylated scaffold [1]. This positions demethyldictamnine as the predominant non-genotoxic metabolite of dictamnine metabolism and therefore the appropriate reference material for metabolite identification workflows.

Metabolic Activation
Head-to-head
Demethyldictamnine: non‑mutagenic (±S9) 8‑Hydroxydictamnine: 744 ± 82 rev/plate (100 nmol/plate +S9) Only hydroxylation pathway yields mutagenic metabolite
Confirms identity as non‑genotoxic metabolite reference
Distinguishes N‑demethylation from 8‑hydroxylation pathways
Drug metabolism Toxicology Metabolite safety profiling

Class-Level Structure-Mutagenicity Trend: Des-methyl vs. Methoxy-Substituted Furoquinolines

A systematic comparison of furoquinoline alkaloids revealed that mutagenic potency in the Salmonella/microsome assay is inversely correlated with the number of methoxy substituents on the furoquinoline skeleton. Dictamnine (one methoxy group at position 4), γ-fagarine (two methoxy groups), and skimmianine (three methoxy groups) all exhibit strong mutagenicity after metabolic activation in strains TA98 and TA100, with activity decreasing as methoxy substitution increases [1]. However, complete removal of the 9-methyl group to yield demethyldictamnine abolishes mutagenic activity entirely, as confirmed by the Klier and Schimmer (1999) dataset [2]. This demonstrates that N-9 methylation status, rather than methoxy substitution count, is the dominant structural determinant of genotoxic potential in this scaffold class.

SAR Trend
Class‑level
N‑9 methylation is the dominant determinant of mutagenicity across furoquinoline class; its removal (demethyldictamnine) abolishes activity regardless of methoxy substitution pattern.
Supports scaffold selection for lower‑genotoxic‑risk chemistry
Based on systematic comparison of dictamnine, γ‑fagarine, skimmianine
Structure-activity relationship Genotoxicity prediction Medicinal chemistry

High-Value Application Scenarios for furo[2,3-b]quinolin-4(9H)-one (CAS 530-52-9) Supported by Differential Evidence


Non-Genotoxic Furoquinoline Scaffold for Kinase or Topoisomerase Inhibitor Lead Optimization

Medicinal chemistry programs targeting anticancer furoquinoline derivatives (e.g., 4-anilinofuro[2,3-b]quinolines) require a core scaffold that does not introduce mutagenic liability prior to functionalization. CAS 530-52-9 provides a des-methyl, non-mutagenic starting point proven clean in the Ames TA98 assay [1], in contrast to dictamnine which is strongly mutagenic (1557 revertants/plate at 500 nmol/plate) [1]. This allows SAR exploration of 4-amino substituents without confounding genotoxicity from the scaffold itself.

Authentic Reference Standard for Dictamnine Metabolism and Drug-Drug Interaction Studies

Demethyldictamnine is the confirmed primary non-mutagenic metabolite of dictamnine generated by CYP450-mediated N-demethylation in rat, mouse, dog, monkey, and human liver microsomes [1][2]. Laboratories conducting in vitro metabolite identification or CYP phenotyping studies require authenticated CAS 530-52-9 as a quantitative analytical standard to distinguish the detoxification (demethylation) pathway from the toxification (hydroxylation to 8-hydroxydictamnine) pathway.

Negative Control in Furoquinoline Genetic Toxicology Screening Panels

In genotoxicity screening of plant extracts or synthetic furoquinoline libraries, CAS 530-52-9 serves as an experimentally validated non-mutagenic class-representative negative control, enabling discrimination between assay background and true positive mutagenic responses from 9-methylated or hydroxylated analogs [1]. Its use alongside positive controls such as dictamnine or 8-hydroxydictamnine provides a calibrated internal reference frame for inter-laboratory Ames test reproducibility.

Synthetic Intermediate for 3,4-Dichlorofuro[2,3-b]quinoline and Downstream 4-Anilinofuroquinoline Libraries

The 4-oxo group of CAS 530-52-9 can be converted to a 4-chloro leaving group (via POCl₃ or similar), yielding 3,4-dichlorofuro[2,3-b]quinoline, the key electrophilic intermediate for synthesizing diverse 4-anilinofuro[2,3-b]quinoline derivatives with demonstrated anticancer and anti-inflammatory activities [3]. Selecting the des-methyl scaffold for this synthetic route avoids the genotoxic carryover risk inherent in dictamnine-derived intermediates.

Application
Selection Property
Validation Focus
Furoquinoline inhibitor lead optimization
Non‑mutagenic des‑methyl core scaffold
Ames TA98 negativity confirmation
Dictamnine metabolism reference standard
Authenticated demethylated metabolite identity
CYP‑mediated N‑demethylation pathway assignment
Genotoxicity screening negative control
Non‑mutagenic class‑representative compound
Assay baseline discrimination from positive controls
4‑Anilinofuroquinoline synthetic intermediate
4‑Oxo reactivity for chlorination
Intermediate purity and conversion efficiency
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